
4-(2'-Methylbenzyl)imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2’-Methylbenzyl)imidazole hydrochloride is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2’-Methylbenzyl)imidazole hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2’-Methylbenzyl)imidazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde, while reduction may produce 2-aminoimidazoles .
Scientific Research Applications
4-(2’-Methylbenzyl)imidazole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2’-Methylbenzyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This binding can result in the inhibition or activation of specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
2-Methylimidazole: Similar in structure but with a methyl group at a different position, leading to different reactivity and applications.
4-Methylimidazole: Another similar compound with distinct chemical and biological properties.
Uniqueness: 4-(2’-Methylbenzyl)imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
78892-43-0 |
|---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
5-[(2-methylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-9-4-2-3-5-10(9)6-11-7-12-8-13-11;/h2-5,7-8H,6H2,1H3,(H,12,13);1H |
InChI Key |
KFJAVWSLZJDZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=CN=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


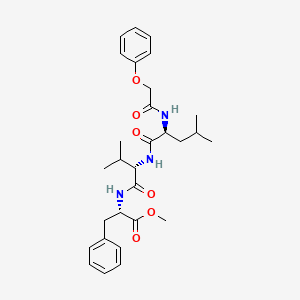
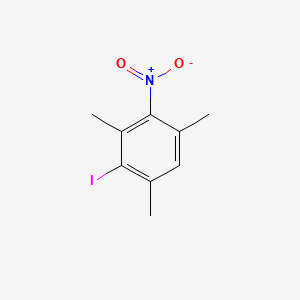
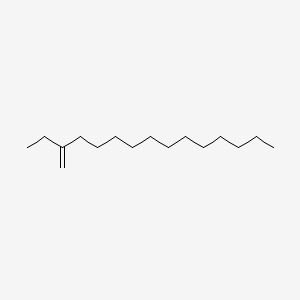
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
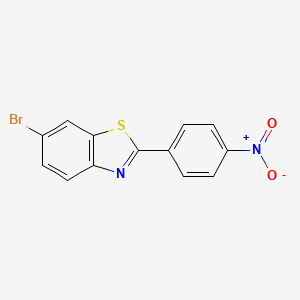
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)

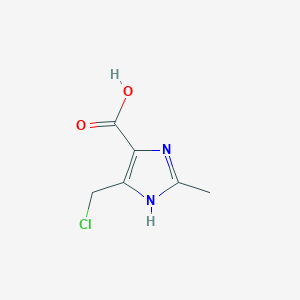

![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
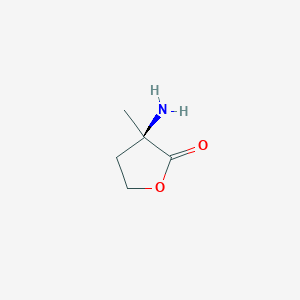

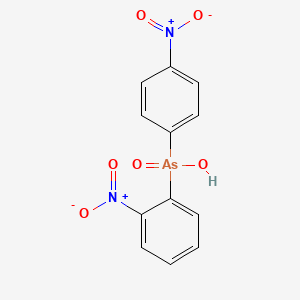
![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
